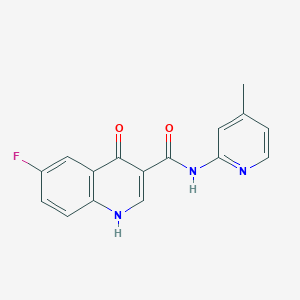

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

- Quinoline derivatives have a rich history in antimalarial research. Notably, chloroquine, a quinoline-based drug, was first isolated in 1934 and has been used against malaria. The quinoline scaffold itself was initially extracted from coal tar in 1834. Researchers continue to explore novel quinoline derivatives for improved antimalarial efficacy .

- A specific derivative, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) , has been labeled with fluorine-18 (18F) to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 (leucine-rich repeat kinase 2) in the brain .

- Quinoline-based compounds have been explored as phosphodiesterase 10A (PDE10A) inhibitors. The position of nitrogen in the core moiety significantly affects PDE10A inhibitory activity. Replacing pyridine with an azole can impact efficacy .

- Protodeboronation using a less nucleophilic reagent led to the synthesis of an indolizidine derivative. The compound was obtained by preventing aryl addition to the lactam moiety, demonstrating the versatility of quinoline-based chemistry .

- Researchers have screened synthesized quinoline derivatives against typical drugs in the market. Comparative studies with standard drug-associated molecules provide insights into their bioactivity and potential therapeutic applications .

- Quinoline derivatives continue to inspire synthetic and medicinal chemists. Efforts focus on identifying less toxic and more potent quinolinyl-pyrazoles for treating various health threats .

Antimalarial Activity

LRRK2 Imaging Agent

PDE10A Inhibition

Indolizidine Synthesis

Biological Activity Studies

Drug Development

Propiedades

IUPAC Name |

6-fluoro-N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-9-4-5-18-14(6-9)20-16(22)12-8-19-13-3-2-10(17)7-11(13)15(12)21/h2-8H,1H3,(H,19,21)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFKGKWLKCMFFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-hydroxy-N-(4-methylpyridin-2-yl)quinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)

![1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2758456.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)

![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2758462.png)

![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)